(S)-2-Amino-3-(quinolin-2-yl)propanoicacidhydrochloride
Overview
Description
(S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride is a chiral amino acid derivative that features a quinoline moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. The presence of the quinoline ring imparts unique chemical and biological properties, making it a valuable scaffold for the synthesis of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and amino acids.
Formation of Quinoline Derivative: The quinoline moiety is introduced through a series of reactions, including nitration, reduction, and cyclization.
Amino Acid Coupling: The quinoline derivative is then coupled with an amino acid using peptide coupling reagents like carbodiimides.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: The quinoline ring can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction of the quinoline ring can yield dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
(S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the amino acid component can interact with enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Quinoline: A parent compound with a wide range of biological activities.
Quinoline N-oxides: Oxidized derivatives with enhanced biological properties.
Dihydroquinoline: Reduced derivatives with different pharmacological profiles.
Uniqueness: (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride is unique due to its chiral nature and the presence of both an amino acid and a quinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2S)-2-amino-3-quinolin-2-ylpropanoic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c13-10(12(15)16)7-9-6-5-8-3-1-2-4-11(8)14-9;/h1-6,10H,7,13H2,(H,15,16);1H/t10-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQMKKMNLQZEMJ-PPHPATTJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C[C@@H](C(=O)O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087751-63-0 | |
Record name | 2-Quinolinepropanoic acid, α-amino-, hydrochloride (1:2), (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087751-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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